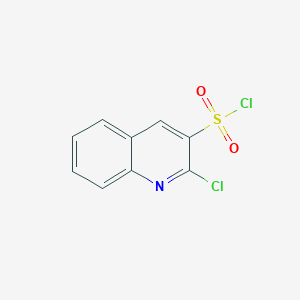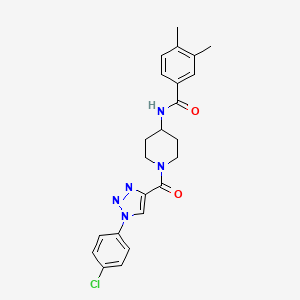
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be expected to be influenced by the presence of polar functional groups .Scientific Research Applications
Dopamine D4 Receptor Ligands
One area of research involves the development of selective high-affinity ligands for human dopamine D4 receptors, highlighting the exploration of structural modifications to enhance receptor affinity and selectivity. This research has implications for understanding and potentially treating neurological disorders associated with dopamine dysfunction, such as schizophrenia and Parkinson's disease (Rowley et al., 1997).
Antifungal Activity
Another significant area of application is in the development of antifungal agents. Compounds related to the specified chemical have shown potential as novel antifungal compounds, with studies focusing on their solubility, thermodynamics, and partitioning processes in biologically relevant solvents. This research is crucial for the development of new treatments for fungal infections, which are a significant concern in both clinical and agricultural settings (Volkova et al., 2020).
Antineoplastic Activity
Research has also been conducted on the antineoplastic (anti-cancer) activity of triazole derivatives against various cancer models. These studies are vital for discovering new cancer therapies, particularly for resistant forms of cancer. The focus on specific derivatives of 1,2,4-triazole shows the potential of such compounds in contributing to cancer treatment strategies (Arul & Smith, 2016).
Synthesis and Characterization
There is also interest in the synthesis and characterization of related compounds, including their potential use in various biological applications. This includes the development of labeled compounds for imaging or tracking in biological systems, highlighting the broader applicability of these chemical structures in biomedical research (Hong et al., 2015).
Cholinesterase Inhibition
Additionally, some triazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, which is relevant for treating diseases like Alzheimer's. This research indicates the potential of such compounds in designing drugs to manage neurodegenerative diseases (Riaz et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
Similar compounds have been found to inhibit cdk2/cyclin a2 , suggesting that this compound may also interact with its targets to inhibit their activity.
Biochemical Pathways
Inhibition of cdk2/cyclin a2, as seen in similar compounds , can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
Similar compounds have been found to have properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to show significant inhibitory bioactivity in certain cell lines , suggesting that this compound may also have cytotoxic activities.
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBVPKRMAZXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)
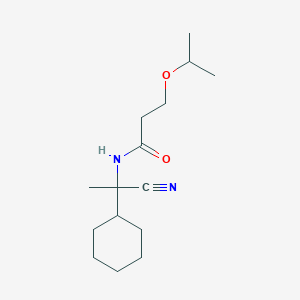
![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)
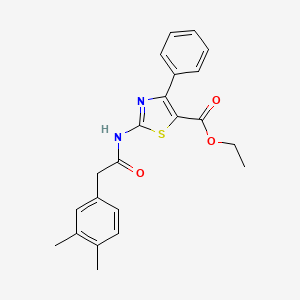
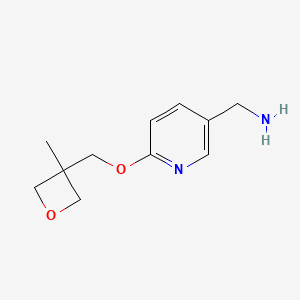
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)

![(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B2611131.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)

